molecular formula C13H19NO2 B12992956 Benzyl 4-amino-2,2-dimethylbutanoate

Benzyl 4-amino-2,2-dimethylbutanoate

Cat. No.: B12992956
M. Wt: 221.29 g/mol
InChI Key: UKGDQKRJMCCEQO-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2,2-dimethylbutanoate is an organic compound with a unique structure that includes a benzyl group attached to a 4-amino-2,2-dimethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2,2-dimethylbutanoate typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2,2-dimethylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include benzyl alcohols, primary amines, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-amino-2,2-dimethylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The benzyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amino group.

    4-Amino-2,2-dimethylbutanoic acid: The parent acid of Benzyl 4-amino-2,2-dimethylbutanoate.

    Benzyl alcohol: A compound with a benzyl group attached to a hydroxyl group.

Uniqueness

This compound is unique due to its combination of a benzyl group and a 4-amino-2,2-dimethylbutanoate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 4-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C13H19NO2/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3

InChI Key

UKGDQKRJMCCEQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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